molecular formula C9H7NO3S B1523856 2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1333978-60-1

2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1523856
CAS No.: 1333978-60-1
M. Wt: 209.22 g/mol
InChI Key: AZKWQASCXRSDHI-UHFFFAOYSA-N
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Description

“2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that has been mentioned in the context of anticancer activity . It is a compound that incorporates furan and 1,3,4-thiadiazole ring systems .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 209.23 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Thiazolidinone Derivatives Synthesis : Derivatives of naphtho[2,1-b]furan, including compounds structurally related to "2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid," have been synthesized and examined for antimicrobial and anthelmintic activities. These compounds were also evaluated for anti-inflammatory and diuretic activities, indicating the potential of furan-thiazol derivatives in developing therapeutic agents (Vagdevi et al., 2006).

Structural and Spectroscopic Studies

  • Tautomeric Forms Recognition : The study of tautomeric recognition of compounds, including 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid, showcases the utility of NMR spectroscopy in identifying structural forms. This emphasizes the importance of spectroscopic techniques in elucidating the structure of complex organic compounds and their tautomers (Siwek et al., 2008).

Anticancer Activity

  • Anticancer Derivatives Synthesis : The synthesis of thiazolidinone derivatives containing furan moiety, including those structurally related to "this compound," demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. This underlines the significance of furan-thiazole derivatives in anticancer research (Chandrappa et al., 2009).

Chemical Reactivity and Modifications

  • Thiadiazole Ring Opening : Studies on the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid, which share a similar furan-thiazole backbone, revealed insights into the reactivity under base catalysis. This research contributes to the understanding of the chemical behavior of thiazole and furan-containing compounds under different conditions (Maadadi et al., 2017).

Nucleophilic Substitution Reactions

  • Reactivity with Nucleophiles : The study on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate's reactions with various nucleophiles highlights the versatility of furan-thiazole compounds in organic synthesis. It demonstrates how these compounds can undergo various transformations, providing insights into designing new synthetic pathways for functionalized molecules (Maadadi et al., 2016).

Safety and Hazards

The safety information for “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” indicates that it has the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” and similar compounds could involve further exploration of their anticancer activity and potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKWQASCXRSDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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